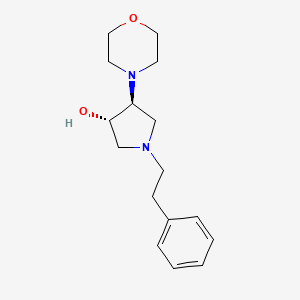![molecular formula C16H18N2O2S B6052625 N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide, commonly known as DT-13, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DT-13 belongs to the class of compounds known as thiazolidinediones, which have been extensively studied for their anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
DT-13 exerts its therapeutic effects through multiple mechanisms of action. One of the key mechanisms of action is the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular stress response. DT-13 has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DT-13 has been shown to have a wide range of biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production
2. Induction of cell cycle arrest and apoptosis in cancer cells
3. Improvement of glucose tolerance and insulin sensitivity
4. Activation of the AMPK pathway
5. Inhibition of the PI3K/Akt/mTOR pathway
Vorteile Und Einschränkungen Für Laborexperimente
DT-13 has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, one of the limitations of DT-13 is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research of DT-13, including:
1. Further elucidation of its mechanisms of action
2. Exploration of its potential as a therapeutic agent for various diseases, including cancer and diabetes
3. Development of new analogs with improved solubility and bioavailability
4. Investigation of its potential as a drug candidate for combination therapy with other anti-cancer or anti-inflammatory agents
In conclusion, DT-13 is a novel compound with promising therapeutic properties that has gained significant attention in the scientific research community. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for the development of new drugs. Further research is needed to fully elucidate its mechanisms of action and explore its potential in various disease settings.
Synthesemethoden
The synthesis of DT-13 involves the condensation of 2,5-dimethylaniline with ethyl 2-bromo-2-methylpropanoate, followed by cyclization with thiophene-2-carboxylic acid. The resulting compound is then treated with thionyl chloride to yield DT-13 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DT-13 has been shown to possess a wide range of therapeutic properties, making it a promising candidate for the development of new drugs. Some of the potential applications of DT-13 in scientific research include:
1. Anti-inflammatory effects: DT-13 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
2. Anti-cancer effects: DT-13 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells.
3. Anti-diabetic effects: DT-13 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-6-7-11(2)13(9-10)18-15(19)12(3)17-16(20)14-5-4-8-21-14/h4-9,12H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKOWHHDLYQXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![7-(2-cyclohexylethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052562.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6052565.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6052569.png)
![5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B6052628.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
